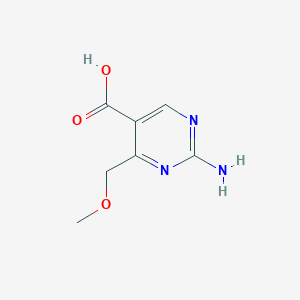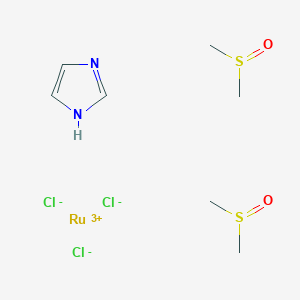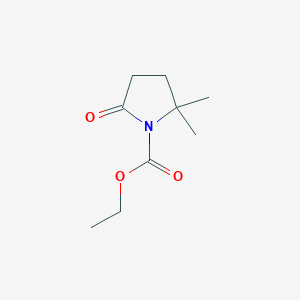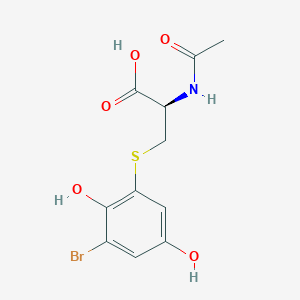
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine (ADMA) is a naturally occurring molecule that is found in human plasma and urine. It is an endogenous inhibitor of nitric oxide synthase (NOS) and has been implicated in the pathogenesis of various diseases, including cardiovascular disease, renal disease, and diabetes.
Wirkmechanismus
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine inhibits NOS by binding to the active site of the enzyme and preventing the conversion of L-arginine to nitric oxide (NO). This results in decreased NO production and impaired endothelial function. N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine also promotes oxidative stress and inflammation, which contribute to the pathogenesis of various diseases.
Biochemische Und Physiologische Effekte
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to have a number of biochemical and physiological effects, including decreased NO production, impaired endothelial function, increased oxidative stress and inflammation, and altered gene expression. These effects contribute to the pathogenesis of various diseases, as discussed above.
Vorteile Und Einschränkungen Für Laborexperimente
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has several advantages for lab experiments, including its ability to inhibit NOS and its role in the pathogenesis of various diseases. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing.
Zukünftige Richtungen
There are several future directions for research on N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine, including the development of more selective inhibitors of NOS, the identification of novel biomarkers for disease risk assessment, and the exploration of the role of N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine in other disease states. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine and to develop more effective therapeutic strategies for the treatment of diseases associated with N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine.
Synthesemethoden
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine can be synthesized using a variety of methods, including the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a base. The resulting product can be purified using column chromatography or recrystallization. Other methods include the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a Lewis acid or the reaction of N-acetylcysteine with 3-bromo-2,5-dihydroxybenzaldehyde in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been extensively studied in the context of cardiovascular disease, renal disease, and diabetes. In cardiovascular disease, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of adverse outcomes in patients with coronary artery disease and heart failure. It has also been implicated in the pathogenesis of hypertension and atherosclerosis. In renal disease, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of progression to end-stage renal disease in patients with chronic kidney disease. It has also been implicated in the pathogenesis of proteinuria and glomerulosclerosis. In diabetes, N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine has been shown to be a predictor of microvascular and macrovascular complications. It has also been implicated in the pathogenesis of insulin resistance and endothelial dysfunction.
Eigenschaften
CAS-Nummer |
126190-18-9 |
|---|---|
Produktname |
N-Acetyl-S-(3-bromo-2,5-dihydroxyphenyl)-L-cysteine |
Molekularformel |
C11H12BrNO5S |
Molekulargewicht |
350.19 g/mol |
IUPAC-Name |
(2R)-2-acetamido-3-(3-bromo-2,5-dihydroxyphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C11H12BrNO5S/c1-5(14)13-8(11(17)18)4-19-9-3-6(15)2-7(12)10(9)16/h2-3,8,15-16H,4H2,1H3,(H,13,14)(H,17,18)/t8-/m0/s1 |
InChI-Schlüssel |
NWHGRDNQEXMEMK-QMMMGPOBSA-N |
Isomerische SMILES |
CC(=O)N[C@@H](CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
SMILES |
CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSC1=C(C(=CC(=C1)O)Br)O)C(=O)O |
Synonyme |
2-bromo-6-(N-acetylcystein-S-yl)hydroquinone 6-BACYHQ |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



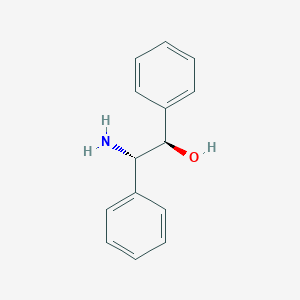
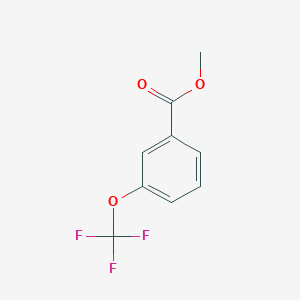
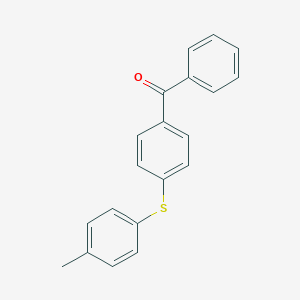
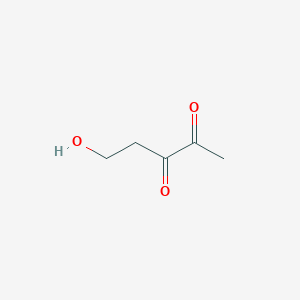
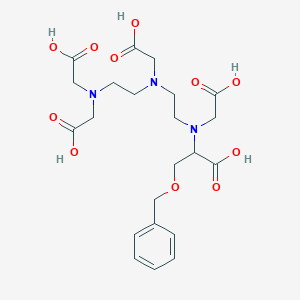
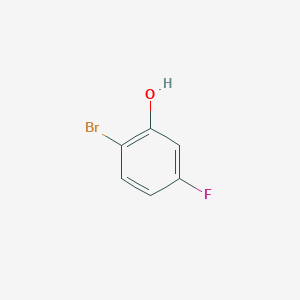
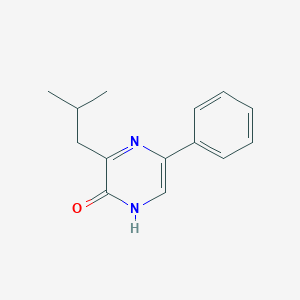
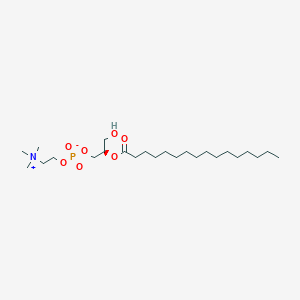
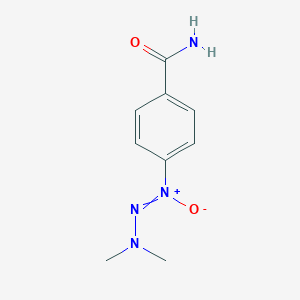
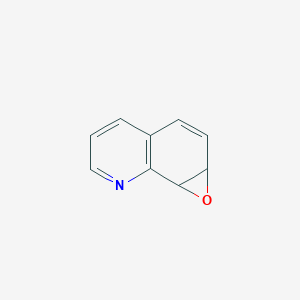
![Benzo[ghi]perylene](/img/structure/B138134.png)
